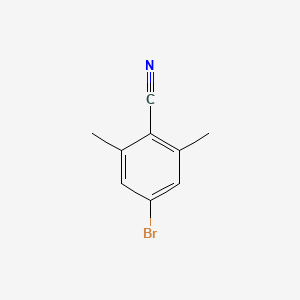

4-Bromo-2,6-dimethylbenzonitrile

Descripción

Significance of Aryl Nitriles as Strategic Building Blocks in Organic Synthesis

Aryl nitriles are a cornerstone of modern organic synthesis, prized for their dual role as integral components of functional materials and as versatile synthetic intermediates. Their significance is rooted in the rich chemistry of the nitrile group. This functional group is an invaluable precursor that can be transformed into a wide array of other functionalities, making aryl nitriles strategic linchpins in multi-step syntheses.

The nitrile group is readily converted into primary amines via reduction, typically with agents like lithium aluminum hydride (LiAlH₄). googleapis.com It can also be hydrolyzed under acidic or basic conditions to yield carboxylic acids, a transformation that proceeds through an amide intermediate. googleapis.com Furthermore, partial reduction can afford aldehydes, and reactions with organometallic reagents like Grignard reagents can produce ketones. This remarkable versatility allows chemists to introduce nitrogen and various carbon-based functional groups into an aromatic system.

This synthetic utility has established aryl nitriles as crucial building blocks in the creation of pharmaceuticals, agrochemicals, dyes, and advanced organic electronic materials. nih.govanaxlab.com Their ability to participate in "click" reactions and post-synthesis modifications further broadens their applicability in creating diverse molecular libraries from a single crystalline solid. chemcd.com

| Starting Group | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Aryl Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | googleapis.com |

| Aryl Nitrile (-CN) | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) | googleapis.com |

| Aryl Nitrile (-CN) | DIBAL-H, then H₂O | Aldehyde (-CHO) | |

| Aryl Nitrile (-CN) | Grignard Reagent (R-MgBr), then H₃O⁺ | Ketone (-C(O)R) | |

| Aryl Nitrile (-CN) | NaN₃, NH₄Cl | Tetrazole |

Structural and Electronic Considerations of Halogenated Dimethylbenzonitrile Scaffolds

The chemical behavior of 4-Bromo-2,6-dimethylbenzonitrile is dictated by the interplay of electronic and steric effects from its substituents. The nitrile group (-C≡N) and the bromine atom are both electron-withdrawing groups, pulling electron density away from the aromatic ring through inductive and resonance effects. This deactivation influences the regioselectivity of further electrophilic aromatic substitution reactions.

Conversely, the two methyl groups at the ortho positions (2 and 6) are weakly electron-donating. More significantly, they introduce considerable steric hindrance around the nitrile functional group. Steric hindrance is a consequence of the spatial arrangement of atoms, where bulky groups impede chemical reactions. This steric bulk can influence the molecule's conformation and the accessibility of the nitrile carbon to nucleophiles, potentially slowing reaction rates or directing reactions to other sites on the molecule. This controlled reactivity can be exploited to achieve selectivity in complex syntheses.

The bromine atom at the para-position serves as a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for forming new carbon-carbon bonds. The combination of a sterically shielded nitrile and a reactive aryl bromide site makes this scaffold particularly interesting for building complex, three-dimensional molecular architectures.

Overview of Current Research Trends and Unexplored Potential of this compound

While specific research focused exclusively on this compound is not extensively documented in mainstream literature, its value can be inferred from studies on analogous structures and its inherent chemical functionalities. Its structure is present in various patents, indicating its utility as an intermediate in the synthesis of proprietary compounds. nih.gov

The primary research trend for compounds of this class is their use as versatile intermediates. For example, related compounds like 4-bromo-2-chlorobenzonitrile (B136228) are used in Suzuki coupling reactions to synthesize more complex molecules, including precursors for androgen receptor antagonists. googleapis.comchemicalbook.com The bromine atom on this compound is similarly poised for such palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or vinyl groups.

The unexplored potential of this compound lies in leveraging its unique substitution pattern. The steric hindrance from the ortho-methyl groups could be exploited to synthesize sterically demanding ligands for catalysis or to create specific atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The combination of a modifiable nitrile group and a reactive aryl bromide site allows for sequential, regioselective functionalization. This makes this compound a promising, yet under-explored, platform for developing novel materials with specific electronic properties or for synthesizing complex pharmaceutical scaffolds where precise spatial arrangement of substituents is critical. Future research could focus on its application in fields like materials science for the development of liquid crystals or in medicinal chemistry as a scaffold for new therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYDFDMDUCVHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448070 | |

| Record name | 4-bromo-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5757-66-4 | |

| Record name | 4-bromo-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2,6 Dimethylbenzonitrile and Analogues

Regioselective Functionalization Strategies of Dimethylbenzonitrile Precursors

The synthesis of 4-bromo-2,6-dimethylbenzonitrile often begins with precursors that are selectively functionalized. The key challenge lies in introducing the bromine atom at the specific C4 position of the 2,6-dimethylbenzonitrile (B146758) scaffold.

Direct Halogenation Protocols and Catalyst Development for Position-Selective Bromination

The most direct route to this compound is the electrophilic bromination of 2,6-dimethylbenzonitrile. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho, para-directing, while the nitrile group is deactivating and meta-directing. Both methyl groups direct incoming electrophiles to the C4 position (para) and the C3/C5 positions (ortho). The nitrile group directs to the C5 position (meta). The cumulative effect strongly favors substitution at the C4 position, which is para to one methyl group and sterically accessible.

The development of effective bromination protocols focuses on reagents and catalysts that enhance this inherent regioselectivity. mdpi.com Common brominating agents for such transformations include N-bromosuccinimide (NBS) and molecular bromine (Br₂). mdpi.comcornell.edu To improve reaction rates and selectivity, various catalytic systems have been explored. These include the use of zeolites, which can induce high para-selectivity through shape-selective catalysis, and systems like NBS combined with silica (B1680970) gel or acetic acid. mdpi.comresearchgate.net For instance, the bromination of activated aromatic compounds can be achieved with high regioselectivity by carefully controlling reaction conditions such as temperature and the choice of solvent. mdpi.comcornell.edu

Table 1: Reagents and Catalysts for Regioselective Aromatic Bromination

| Reagent/Catalyst System | Application Note | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS)/Silica Gel | Good for regioselective electrophilic aromatic brominations. | mdpi.com |

| Tetraalkylammonium tribromides | Highly para-selective for bromination of phenols. | mdpi.com |

| Zeolites | Induce high para-selectivity for electrophilic bromination. | mdpi.comresearchgate.net |

| Molecular Bromine (Br₂) | Used for regioselective bromination of hydroxytetrahydroisoquinolines. | cornell.edu |

Transformation of Pre-functionalized Aromatic Amines to this compound (e.g., from 4-bromo-2,6-dimethylaniline (B44771) via cyanation)

An alternative and highly effective strategy involves starting with a pre-functionalized precursor, such as 4-bromo-2,6-dimethylaniline. sigmaaldrich.comchemicalbook.com This compound already possesses the desired bromine atom and methyl groups in the correct positions. The synthetic challenge is then reduced to the conversion of the amino group (-NH₂) into a nitrile group (-CN).

This transformation is classically achieved via the Sandmeyer reaction. The process involves two main steps:

Diazotization : The primary aromatic amine, 4-bromo-2,6-dimethylaniline, is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt intermediate (4-bromo-2,6-dimethylbenzenediazonium chloride).

Cyanation : The resulting diazonium salt is then reacted with a copper(I) cyanide salt. The copper catalyst facilitates the displacement of the diazonium group (N₂) by a cyanide nucleophile, yielding the target this compound.

This method is robust and widely used for introducing nitriles into aromatic rings starting from anilines. A similar procedure has been successfully applied for the synthesis of 4-bromo-2-chlorobenzonitrile (B136228) from 4-amino-2-chlorobenzonitrile, achieving good yields. chemicalbook.com

Cyanation Methodologies for Aromatic Halides

Cyanation of aromatic halides is a cornerstone of nitrile synthesis. These methods are applicable if the starting material is a di-halogenated xylene derivative, such as 1,4-dibromo-2,6-dimethylbenzene.

Transition Metal-Catalyzed Cyanation Reactions (e.g., Copper-catalyzed reactions)

Transition metal catalysis has revolutionized the synthesis of aryl nitriles from aryl halides, offering milder conditions and broader functional group tolerance compared to classical methods. mdpi.com Palladium, nickel, and copper are the most extensively studied metals for this purpose. researchgate.netrsc.orgstackexchange.com

The Rosenmund-von Braun reaction is a classic example that uses a stoichiometric or catalytic amount of copper(I) cyanide (CuCN) to convert an aryl halide to an aryl nitrile, often at elevated temperatures. stackexchange.com

Modern advancements have focused on developing highly efficient catalytic systems.

Palladium-catalyzed cyanation : These are among the most efficient methods, known for their excellent functional group tolerance. researchgate.net Various palladium sources (e.g., Pd(OAc)₂, Pd/C) and ligands have been developed to facilitate the reaction. rsc.orgorganic-chemistry.org

Nickel-catalyzed cyanation : Nickel catalysts are a more cost-effective alternative to palladium and have shown high efficacy. mdpi.comchinesechemsoc.org Dual photoredox-nickel catalysis has recently emerged as a method for cyanation under benign, room-temperature conditions. chinesechemsoc.org

Copper-catalyzed cyanation : Copper remains a relevant catalyst, often used in conjunction with palladium or nickel systems to prevent catalyst deactivation by the cyanide ion. researchgate.net

A significant focus in recent research has been the use of less toxic and more manageable cyanide sources. While traditional sources include KCN and NaCN, alternatives like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now commonly employed as they are safer to handle and can reduce catalyst inhibition. researchgate.netorganic-chemistry.org

Table 2: Overview of Transition Metal-Catalyzed Cyanation

| Catalyst System | Cyanide Source(s) | Key Features | References |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd/C) | KCN, NaCN, K₄[Fe(CN)₆] | High efficiency, wide functional group tolerance. | researchgate.net, rsc.org, organic-chemistry.org |

| Nickel (e.g., NiCl₂·6H₂O) | Zn(CN)₂, Butyronitrile | Cost-effective; can be paired with photoredox catalysis for mild conditions. | chinesechemsoc.org, mdpi.com, google.com |

| Copper (e.g., CuCN) | KCN | Basis of the classic Rosenmund-von Braun reaction. | stackexchange.com |

Nucleophilic Aromatic Substitution with Cyanide Sources

Nucleophilic aromatic substitution (SₙAr) is another pathway to introduce a cyanide group, though it typically requires an activated aromatic ring with strong electron-withdrawing groups. For less activated substrates, conventional SₙAr is challenging.

However, recent developments in photoredox catalysis have enabled SₙAr-type cyanations on non-activated or even electron-rich aromatic systems. morressier.comacs.orgnsf.gov One such method is Cation-Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SₙAr). morressier.comacs.org In this process:

A photosensitizer (photocatalyst), such as an acridinium (B8443388) salt, absorbs visible light and becomes highly oxidizing.

The excited photocatalyst oxidizes the aromatic substrate (e.g., an alkoxy arene) to a cation radical.

This cation radical is now highly activated towards nucleophilic attack by a cyanide source, such as acetone (B3395972) cyanohydrin. acs.orgnsf.gov

Following the nucleophilic addition, the intermediate undergoes subsequent steps to yield the final aryl nitrile product.

This approach is notable for being transition-metal-free and proceeding under mild reaction conditions. acs.org It represents a significant advancement in cyanation chemistry, expanding the scope of substrates amenable to nucleophilic substitution. morressier.comresearchgate.net

Optimization of Synthetic Pathways and Process Intensification

Route Comparison : The direct bromination of 2,6-dimethylbenzonitrile is atom-economical but relies on achieving high regioselectivity to avoid purification challenges. The Sandmeyer reaction starting from 4-bromo-2,6-dimethylaniline is a highly reliable and selective route, though it involves multiple steps. Cyanation of a dihalo-precursor is also viable but depends on the selective reaction of one halogen over the other.

Catalyst and Reagent Choice : A major trend in process intensification is the move from stoichiometric reagents to catalytic systems. The development of robust palladium and nickel catalysts for cyanation allows for low catalyst loadings and high turnover numbers. mdpi.comorganic-chemistry.org Furthermore, the shift towards less toxic cyanide sources like K₄[Fe(CN)₆] or the use of organic nitriles as the cyanide source improves the safety profile of the synthesis. organic-chemistry.orggoogle.com

Milder Conditions : The adoption of advanced methodologies like photoredox catalysis allows reactions to be performed at ambient temperature, reducing energy consumption and the formation of byproducts. chinesechemsoc.org These methods help overcome the strong affinity of cyanide for metal centers, which can often lead to catalyst deactivation in traditional thermal methods. chinesechemsoc.orgmorressier.com

Ultimately, the optimal synthetic strategy is a balance between these factors, tailored to the specific requirements of scale and application. The continuous development of new catalysts and reaction protocols promises more efficient, safer, and greener syntheses of this compound and its analogues.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics and Yields

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. youtube.comacs.org The primary advantage of microwave heating lies in its "in-core" heating mechanism, where polar molecules in the reaction mixture absorb microwave energy directly and efficiently. youtube.comyoutube.com This process generates rapid and intense heating, which can dramatically reduce reaction times from hours to mere minutes. youtube.com

The application of MAOS is widespread in organic synthesis, proving beneficial for nucleophilic aromatic substitutions, the formation of heterocyclic compounds, and other complex transformations. youtube.comorganic-chemistry.org For instance, in the synthesis of substituted 1,2,4-triazoles, a microwave-assisted, catalyst-free method demonstrated excellent functional-group tolerance and provided high yields in significantly shorter reaction times compared to traditional methods. organic-chemistry.org Optimization of one such reaction showed that a 74% yield could be achieved in just 10 minutes at 160°C under microwave irradiation. organic-chemistry.org

The benefits of MAOS are clearly demonstrated when comparing reaction outcomes with conventional heating. A study on the synthesis of 2-(arylazo)-5-hydroxy-N-phenyl-[1,1′-biphenyl]-4-carboxamide derivatives, which are structurally complex molecules, highlighted the superior efficiency of microwave irradiation. nih.gov When the reaction was conducted in methanol, conventional heating for two hours produced the desired product in a 50% yield, whereas microwave irradiation for only three minutes increased the yield to 65%. nih.gov

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Substituted Benzamide Derivative nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 2 hours | 3 minutes |

| Yield | 50% | 65% |

| Byproduct Yield | 40% | 28% |

| Solvent | Methanol | Methanol |

This table illustrates the enhanced reaction kinetics and improved yield achieved with microwave-assisted synthesis compared to traditional thermal methods for the synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative 3a.

This rapid, efficient, and often more selective nature of MAOS makes it a highly attractive methodology for the synthesis of complex molecules like this compound and its analogues. acs.orgresearchgate.net

Continuous Flow Synthesis for Scalable Production and Improved Selectivity

Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, particularly for industrial-scale production. bohrium.com This technology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved selectivity. rsc.orgsemanticscholar.org The excellent heat and mass transfer within microreactors prevents the formation of local hot spots, which is crucial when dealing with highly reactive intermediates. semanticscholar.orgnih.gov

For the synthesis of substituted benzonitriles, continuous flow technology is particularly relevant. In industrial settings, large-scale bromination processes for compounds like 2,3-dimethylbenzonitrile, an analogue of this compound, utilize continuous flow reactors to optimize both yield and purity. evitachem.com The precise control offered by flow systems is also demonstrated in the mononitration of various aromatic compounds, where a continuous-flow microreaction process achieved high yields (up to 99.3%) and excellent selectivity, which are often problematic in batch synthesis. rsc.org

The scalability of continuous flow synthesis is one of its most compelling features. A process developed for the synthesis of substituted benzotriazin-4(3H)-ones demonstrated that a reaction optimized on a small scale could be successfully scaled up to produce a gram of product with high throughput, showcasing the robustness of the flow method. nih.gov

Table 2: Scalability Demonstration in Continuous Flow Synthesis of a Benzotriazin-4(3H)-one Analogue nih.gov

| Parameter | Small-Scale Reaction | Gram-Scale Reaction |

| Amount of Substrate | 0.91 mmol | 4.18 mmol (1 g) |

| Isolated Yield | ~90-99% (optimized) | 85% |

| Residence Time | 5-10 minutes | Not specified, but high throughput |

| Key Advantage | High Yield | High Productivity and Throughput |

This table shows the successful scaling of a continuous flow process, highlighting its potential for larger-scale production with only a slight reduction in isolated yield but with very high productivity.

By enabling reactions that are difficult or hazardous to conduct in batch mode and facilitating a seamless transition from laboratory discovery to industrial production, continuous flow synthesis represents a key technology for the efficient manufacturing of fine chemicals like this compound. rsc.org

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic strategies. Both MAOS and continuous flow synthesis are considered green technologies due to their inherent advantages in energy efficiency, waste reduction, and safety. researchgate.netnih.gov

Microwave-assisted synthesis contributes to green chemistry by significantly reducing reaction times, which in turn lowers energy consumption. youtube.comresearchgate.net Furthermore, the efficiency of microwave heating often allows for reactions to be conducted in greener solvents or even under solvent-free conditions, minimizing waste. researchgate.net

Continuous flow chemistry offers numerous green benefits. The enclosed nature of flow reactors enhances safety, particularly when working with toxic or explosive reagents. bohrium.com These systems typically use smaller volumes of solvents and allow for the recycling of waste streams, such as waste acid in nitration processes, which improves economic viability and reduces environmental impact. rsc.org The high efficiency and selectivity of flow reactions also lead to a reduction in byproducts, simplifying purification and minimizing chemical waste. bohrium.comnih.gov

A prime example of green chemistry in the synthesis of benzonitriles is the development of a route that uses a recyclable ionic liquid. rsc.org In this process for synthesizing benzonitrile (B105546) from benzaldehyde, the ionic liquid acts as a co-solvent, catalyst, and phase-separation agent. rsc.org This innovative approach eliminates the need for metal salt catalysts and avoids the release of inorganic acids like HCl, which are common in classical methods and cause equipment corrosion and pollution. rsc.org Upon completion, the reaction mixture automatically separates, allowing for easy isolation of the product and recycling of the ionic liquid. rsc.org

Table 3: Green Chemistry Advantages of Advanced Synthetic Methodologies

| Methodology | Key Green Chemistry Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | - Reduced energy consumption due to shorter reaction times. researchgate.net - Potential for solvent-free reactions or use of green solvents. researchgate.net - Higher reaction yields leading to less waste. acs.org |

| Continuous Flow Synthesis | - Enhanced safety by containing hazardous reactions. bohrium.com - Reduced solvent usage and potential for waste recycling. rsc.org - Improved selectivity minimizes byproduct formation. rsc.org - Smaller carbon footprint compared to batch processes. nih.gov |

This table summarizes the alignment of MAOS and continuous flow synthesis with the principles of green chemistry.

By integrating these advanced methodologies, the synthesis of this compound and its analogues can be designed to be not only more efficient and scalable but also significantly more sustainable.

Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Dimethylbenzonitrile

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The bromine atom on the aromatic ring of 4-bromo-2,6-dimethylbenzonitrile serves as a key handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation, providing access to a diverse array of substituted benzonitrile (B105546) derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar substrates like 4-bromobenzonitrile. researchgate.net The reaction typically proceeds with high yields and tolerates a variety of functional groups. nih.govnih.gov

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 60 | up to 90 | nih.gov |

| Pd-bpydc-Ln | K₂CO₃ | Aqueous Medium | 70 | up to 97 | researchgate.net |

| Pd(OAc)₂ / Ligand 1 | K₃PO₄ | Toluene | 105 | quantitative | clockss.org |

These conditions are for related aryl bromides and serve as a general guideline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, which are important structural motifs in pharmaceuticals and materials science. nih.govsemanticscholar.org The amination of this compound with various primary or secondary amines would yield the corresponding N-aryl amine derivatives.

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a suitable phosphine (B1218219) ligand is critical to the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. nih.govresearchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Source | Ligand | Base | Solvent | Temperature | Reference |

| [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | RT - 100°C | nih.govsemanticscholar.org |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | nih.gov |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Reflux | researchgate.net |

These conditions are for related aryl bromides and serve as a general guideline.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netnih.gov The reaction of this compound with various terminal alkynes would produce arylalkyne derivatives, which are valuable intermediates in organic synthesis. nih.gov

The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the aryl bromide. Reductive elimination then affords the final product. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temperature | researchgate.net |

| Palladium(II) β-oxoiminatophosphane complexes | Piperidine | Solvent-free | Room Temperature | organic-chemistry.org |

These conditions are for related aryl bromides and serve as a general guideline.

In addition to the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, other palladium- or nickel-catalyzed cross-coupling reactions can be employed for the derivatization of this compound.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.org It is a powerful tool for forming carbon-carbon bonds, though the high reactivity of Grignard reagents can limit functional group tolerance. organic-chemistry.orgwikipedia.org Nickel catalysts are often used in addition to palladium. rhhz.netresearchgate.net

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner. nih.govsigmaaldrich.com Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, expanding the scope of the reaction. researchgate.net

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is used as the nucleophile. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgmsu.edu A significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Transformations of the Nitrile Functional Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo various transformations, most notably reduction to a primary amine.

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through several methods, including catalytic hydrogenation and the use of hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel (e.g., Raney nickel). The reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields of the primary amine.

Hydride Reagents: Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. libretexts.orgdavuniversity.orgyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting amine. libretexts.org Diisobutylaluminum hydride (DIBAL-H) can also be used, and under controlled conditions, can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. masterorganicchemistry.comyoutube.com

Table 4: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Product | Reference |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | High pressure, elevated temperature | Primary Amine | General Knowledge |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether/THF; 2. H₂O workup | Primary Amine | libretexts.orgyoutube.com |

Hydrolysis to Carboxylic Acids and Amides under Acidic or Basic Conditions

The nitrile group of this compound can undergo hydrolysis to form either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.org This transformation involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org This process, known as acid hydrolysis, results in the formation of the corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid, and an ammonium (B1175870) salt. libretexts.org

Conversely, alkaline hydrolysis is achieved by heating the nitrile under reflux with a base, such as sodium hydroxide (B78521) solution. libretexts.orgyoutube.com In this case, the initial product is the salt of the carboxylic acid (e.g., sodium 4-bromo-2,6-dimethylbenzoate) and ammonia. libretexts.org To obtain the free carboxylic acid, a strong acid is subsequently added to the mixture to protonate the carboxylate salt. libretexts.org The formation of an amide during hydrolysis is typically an intermediate step. While amides can be hydrolyzed to carboxylic acids, the hydrolysis of nitriles can be stopped at the amide stage under controlled conditions, though this is less common than complete hydrolysis to the carboxylic acid. masterorganicchemistry.com

Reaction Conditions for Hydrolysis of Nitriles

| Hydrolysis Type | Reagents | Products |

|---|---|---|

| Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid, Ammonium Salt |

Knoevenagel Condensation and Other Reactions Involving the Active Methylene (B1212753) Adjacent to Nitrile

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, typically an aldehyde or a ketone, followed by a dehydration reaction. wikipedia.org While this compound itself does not have an active methylene group directly adjacent to the nitrile, this type of reaction is relevant to derivatives where the methyl groups are functionalized.

For a Knoevenagel-type reaction to occur, there must be a carbon with acidic protons (an active methylene group) adjacent to two electron-withdrawing groups. In the context of derivatives of this compound, if one of the methyl groups were, for instance, converted to a CH₂-EWG (where EWG is an electron-withdrawing group), this new functionality could participate in Knoevenagel condensations. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org Sequential Knoevenagel condensation and cyclization reactions have been developed for the synthesis of various indene (B144670) and benzofulvene derivatives. nih.gov

Cycloaddition Reactions (e.g., [2+3] cycloadditions forming tetrazoles or other heterocycles)

The nitrile functionality in this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions. A significant example is the reaction of nitriles with azides to form tetrazoles, which are five-membered heterocyclic rings containing four nitrogen atoms. researchgate.netnih.gov This reaction is a type of 1,3-dipolar cycloaddition. rsc.orgacs.org

The synthesis of 5-substituted 1H-tetrazoles from organic nitriles and sodium azide (B81097) is a well-established method. nih.gov These reactions can be promoted by various catalysts to overcome the activation barrier. nih.gov For instance, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. nih.gov

Another example of a [2+3] cycloaddition is the reaction of benzonitrile oxides with various dipolarophiles. acs.org While this specific reaction involves a benzonitrile oxide rather than a benzonitrile, it illustrates the broader capability of nitrile-related functional groups to participate in such cycloadditions to form other heterocycles like isoxazoles. mdpi.comresearchgate.net The regioselectivity of these reactions can be influenced by the substituents on the aromatic ring and the nature of the dipolarophile. researchgate.net

Chemical Modifications at the Alkyl Substituents

Selective Oxidation of Methyl Groups to Carboxyl or Aldehyde functionalities

The methyl groups on the aromatic ring of this compound can be selectively oxidized to either aldehyde or carboxylic acid functionalities. The oxidation of methyl groups on a benzene (B151609) ring to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate. evitachem.com

The selective oxidation to an aldehyde is more delicate. One common method for the selective oxidation of a methyl group to an aldehyde is through the use of specific reagents that can stop the oxidation at the aldehyde stage. For example, while not specific to this exact molecule, methods for the oxidation of substituted toluenes to the corresponding benzaldehydes are well-documented in organic synthesis.

Benzylic Bromination and Subsequent Derivatization

The methyl groups of this compound are susceptible to benzylic bromination. This reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), under irradiation with light or heat. researchgate.net This process, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position, converting a methyl group into a bromomethyl group. researchgate.net

Once the benzylic bromide is formed, it becomes a versatile handle for further derivatization. The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions. For example, the benzylic bromide can react with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds, respectively. evitachem.com These derivatives can then be used in a wide range of subsequent chemical transformations. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. lumenlearning.commasterorganicchemistry.com The regioselectivity of these reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org In this compound, the directing effects of the bromo, methyl, and nitrile groups must be considered.

Methyl groups (-CH₃): These are activating groups and are ortho, para-directors. libretexts.org

Bromo group (-Br): This is a deactivating group but is also an ortho, para-director due to the ability of its lone pairs to participate in resonance. libretexts.org

Nitrile group (-CN): This is a strongly deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. libretexts.org

The positions on the benzene ring of this compound are C1 (with the CN group), C2 and C6 (with the CH₃ groups), C4 (with the Br group), and C3 and C5 (unsubstituted). The two methyl groups at positions 2 and 6, and the bromine at position 4, direct incoming electrophiles to the remaining open positions, C3 and C5. The nitrile group at C1 directs to the C3 and C5 positions. Therefore, the combined directing effects of all substituents strongly favor electrophilic attack at the C3 and C5 positions.

The presence of deactivating groups like bromine and nitrile generally makes the ring less reactive towards electrophilic substitution compared to benzene itself. rsc.org The regioselectivity is ultimately determined by the stability of the intermediate carbocation (the arenium ion or σ-complex). nih.gov For this compound, electrophilic attack at the C3 or C5 position would lead to the most stable arenium ion intermediate, as the positive charge would not be placed on the carbons bearing the electron-withdrawing nitrile group. The steric hindrance from the two methyl groups at the ortho positions to the nitrile also disfavors substitution at those positions, further reinforcing the preference for substitution at C3 and C5. nih.gov

Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Substituent | Directing Effect | Predicted Substitution Site |

|---|---|---|---|

| 1 | -CN | meta-director | C3, C5 |

| 2, 6 | -CH₃ | ortho, para-director | C3, C5 |

| 4 | -Br | ortho, para-director | C3, C5 |

Applications of 4 Bromo 2,6 Dimethylbenzonitrile in Advanced Materials Science

Precursors for Functional Polymers and Organic Electronics

The unique combination of reactive sites and functional groups in 4-bromo-2,6-dimethylbenzonitrile makes it a compelling candidate as a monomer or building block for the synthesis of a variety of functional polymers with applications in organic electronics. The presence of the nitrile group, which can be chemically modified, and the bromine atom, which can participate in cross-coupling reactions, opens avenues for the creation of polymers with tailored properties.

Synthesis of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites for a target molecule. This "molecular memory" allows for high selectivity in binding, a crucial feature for applications in chemical sensing, separation processes, and catalysis. The synthesis of MIPs typically involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule.

While specific studies detailing the use of this compound as a functional monomer in MIP synthesis are not yet prevalent in the literature, its structural characteristics suggest its potential in this area. The nitrile group could engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with a suitable template molecule during the imprinting process. The methyl groups could provide steric bulk, contributing to the formation of well-defined recognition cavities. Furthermore, the bromo-aromatic core provides a rigid scaffold, which is beneficial for maintaining the structural integrity of the imprinted sites.

Table 1: Potential Components for MIP Synthesis Utilizing this compound

| Component | Role | Potential Compound/Functional Group |

| Template | The molecule to be recognized | Varies depending on the target application |

| Functional Monomer | Interacts with the template | This compound |

| Cross-linker | Forms the polymer matrix | Ethylene glycol dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization | Azobisisobutyronitrile (AIBN) |

| Porogen | Solvent to create a porous structure | Toluene, Chloroform |

Development of Conjugated Polymers and Copolymers for Optoelectronic Devices

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts semiconductor properties, making them suitable for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The structure of this compound allows for its potential incorporation into conjugated polymer chains. The bromine atom can serve as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, which are commonly employed in the synthesis of conjugated polymers. By copolymerizing this compound with other suitable monomers, it may be possible to fine-tune the electronic and optical properties of the resulting materials. The electron-withdrawing nature of the nitrile group and the steric hindrance from the methyl groups could influence the polymer's conformation, solubility, and energy levels (HOMO/LUMO), which are critical parameters for device performance.

Design and Synthesis of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG), where the frequency of light is doubled. These materials are crucial for applications in optical communications, data storage, and frequency conversion technologies. Organic molecules with a donor-π-acceptor (D-π-A) structure are often good candidates for NLO materials.

Table 2: Predicted Contribution of Substituents in this compound to NLO Properties

| Substituent | Electronic Effect | Potential Impact on NLO Properties |

| Nitrile (-CN) | Strong electron-withdrawing | Enhances the acceptor strength of the π-system |

| Methyl (-CH₃) | Weak electron-donating | Acts as a weak donor group |

| Bromo (-Br) | Inductively withdrawing, Resonantly donating | Modulates the overall electronic polarization |

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, while crystal engineering deals with the design and synthesis of crystalline solids with desired properties. Both fields heavily rely on non-covalent interactions to direct the assembly of molecules into well-defined architectures.

Exploration of Halogen Bonding Interactions in Self-Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). acs.orgcapes.gov.br This interaction is directional and has emerged as a powerful tool in crystal engineering for the construction of supramolecular assemblies. researchgate.net

The bromine atom in this compound can act as a halogen bond donor. The nitrile group, with its lone pair of electrons on the nitrogen atom, can function as a halogen bond acceptor. nih.gov This donor-acceptor capability within the same molecule opens up the possibility of forming self-assembled structures through intermolecular halogen bonds. The directionality and strength of these interactions could be utilized to control the packing of the molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks. The methyl groups would also play a role in directing the crystal packing through steric effects.

Directed Assembly of Cocrystals and Metal-Organic Frameworks (MOFs) for Tunable Properties

Cocrystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions. Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Both cocrystals and MOFs offer the potential to create materials with tunable properties for applications in gas storage, separation, and catalysis.

The nitrile group of this compound can act as a ligand, coordinating to metal centers to form MOFs. The specific geometry and electronic properties of the benzonitrile (B105546) derivative would influence the resulting framework's structure and functionality. The bromine atom and methyl groups could also participate in secondary interactions within the framework, further stabilizing the structure and potentially influencing its properties.

In the context of cocrystal formation, this compound could be combined with other molecules (coformers) that can participate in complementary non-covalent interactions, such as hydrogen bonding or halogen bonding. By carefully selecting the coformer, it may be possible to design cocrystals with specific packing arrangements and, consequently, desired physical properties like solubility or stability. While the direct use of this compound in these applications is an area for future exploration, the principles of supramolecular chemistry suggest it is a promising candidate for the construction of these advanced materials.

Investigation of Non-Covalent Interactions in Solid-State Structures of Aromatic Nitriles

Furthermore, π-π stacking interactions are prevalent in aromatic systems, where the parallel or offset arrangement of aromatic rings contributes to the stability of the crystal lattice. The presence of substituents on the aromatic ring, such as methyl and bromo groups, can modulate these interactions by altering the electron density and steric profile of the molecule.

In the absence of a specific crystal structure for this compound, a detailed quantitative analysis of its non-covalent interactions, including specific intermolecular distances and angles, cannot be provided. However, based on the functional groups present, it is anticipated that its solid-state structure would be influenced by a combination of halogen bonding involving the bromine atom, π-π stacking of the benzene (B151609) rings, and weaker C-H···N or C-H···π interactions. Theoretical and experimental studies on analogous brominated and methylated benzonitrile derivatives would be necessary to elucidate the precise nature and strength of these interactions.

Medicinal Chemistry and Biological Applications of 4 Bromo 2,6 Dimethylbenzonitrile Derivatives

Scaffold for the Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors are a critical class of antiretroviral drugs used in the management of Human Immunodeficiency Virus (HIV) infection. They function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its activity and preventing the conversion of viral RNA into DNA. The 4-Bromo-2,6-dimethylbenzonitrile framework is a key structural element in the design of potent NNRTIs.

The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine (B1671769) and rilpivirine (B1684574), is characterized by a flexible structure that can adapt to mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase. The benzonitrile (B105546) moiety is a crucial component of rilpivirine. While the direct synthesis of rilpivirine analogues starting from this compound is not extensively detailed in publicly available research, the synthesis of closely related structures highlights the importance of its structural motifs.

The development of novel rilpivirine analogues often involves modifications to the benzonitrile portion of the molecule to enhance binding affinity and improve the resistance profile.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the DAPY class of NNRTIs, the this compound scaffold plays a significant role in defining the SAR for anti-HIV activity.

Key SAR findings for DAPY derivatives related to this scaffold include:

The Nitrile Group: The cyano (nitrile) group on the benzonitrile ring is a key feature for potent anti-HIV activity. It often engages in important interactions within the NNRTI binding pocket.

Substitution on the Benzonitrile Ring: The presence and position of substituents on the benzonitrile ring are critical. The methyl groups at positions 2 and 6, as seen in the parent scaffold, help to orient the molecule within the binding pocket and can contribute to favorable hydrophobic interactions.

These SAR insights guide medicinal chemists in designing new analogues with improved potency against wild-type and drug-resistant strains of HIV-1.

Application in Pharmaceutical Sciences and Drug Monitoring

Beyond its role in drug discovery, the unique chemical properties of this compound suggest its potential utility in analytical and pharmaceutical sciences.

Based on available scientific literature, there is currently no published research demonstrating the use of this compound as a template or functional monomer for the creation of molecularly imprinted polymers (MIPs) for the detection of the psychoactive substance 2C-B (4-bromo-2,5-dimethoxyphenethylamine). While the development of MIPs for the detection of illicit drugs is an active area of research, the application of this specific compound for this purpose has not been reported.

Design of Ligands for Specific Receptors and Enzymes

The versatility of the this compound scaffold extends beyond NNRTIs to the design of inhibitors for other clinically relevant enzymes.

Recent research has focused on the use of this compound as a starting material for the synthesis of inhibitors of plasma kallikrein. google.comgoogle.comgoogleapis.comgoogleapis.com Plasma kallikrein is a serine protease that plays a role in various physiological processes, including inflammation and blood pressure regulation. google.com Inhibition of plasma kallikrein is a therapeutic strategy for diseases such as hereditary angioedema and diabetic macular edema. googleapis.com

Patented research describes the synthesis of benzylamine (B48309) derivatives from this compound. google.comgoogle.comgoogleapis.com In a typical synthetic route, the nitrile group of this compound is reduced to an amine, which is then further elaborated to produce the final plasma kallikrein inhibitors. google.comgoogleapis.com

Table 1: Synthesis of a Benzylamine Intermediate from this compound google.comgoogleapis.com

| Starting Material | Reagents | Product |

| This compound | 1. Nickel (II) chloride hexahydrate, di-tert-butyl dicarbonate2. Sodium borohydride | (4-Bromo-2,6-dimethyl-benzyl)-carbamic acid tert-butyl ester |

These derivatives have been investigated for their ability to inhibit plasma kallikrein, demonstrating the potential of the this compound scaffold in generating targeted therapies for a range of diseases beyond viral infections. The pharmacological profile of these compounds is aimed at reducing the pathological activity of plasma kallikrein. google.com

Antibacterial and Antimicrobial Studies of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a significant class of organic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. biotech-asia.orgimpactfactor.orgnih.gov The biological activity of Schiff bases is often enhanced upon chelation with metal ions. biotech-asia.orgmdpi.com This section focuses on the antibacterial and antimicrobial studies of Schiff base derivatives synthesized from precursors related to this compound.

Research in this area has explored the synthesis of novel Schiff base ligands and their subsequent metal complexes, followed by evaluation of their antimicrobial efficacy against various pathogenic bacterial strains. A notable study involved the preparation of a Schiff base ligand, 2-(((4-(1-((4-bromo-2,6-dimethylphenyl)imino)ethyl)phenyl)imino)methyl)phenol, derived from 4-bromo-2,6-dimethylaniline (B44771). impactfactor.org This aniline (B41778) is a plausible intermediate from the reduction of this compound, making these findings highly relevant.

The aforementioned Schiff base ligand was used to synthesize a series of transition metal complexes with Chromium(III), Copper(II), and Zinc(II). impactfactor.org The antibacterial activity of these newly synthesized compounds was then investigated. The results of these studies indicated that the metal complexes exhibited varying degrees of antibacterial activity. impactfactor.org While some of the complexes demonstrated significant efficacy against the tested bacteria, others were found to be inactive. impactfactor.org This highlights the crucial role that the specific metal ion plays in the biological activity of the complex. The coordination of the ligand to the metal ions in these complexes was reported to occur through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic group. impactfactor.org

The following table summarizes the antibacterial activity of the Schiff base ligand and its metal complexes against various bacterial strains.

| Compound/Complex | Bacterial Strain | Activity |

| Ligand | Various bacteria | Some activity |

| Cr(III) Complex | Various bacteria | Varied |

| Cu(II) Complex | Various bacteria | Good activity |

| Zn(II) Complex | Various bacteria | Varied |

It is a general observation in the field that the antimicrobial activity of Schiff bases is often magnified upon complexation with metal ions. nih.govmdpi.com This enhancement is attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, thereby increasing its lipophilicity. This, in turn, facilitates the diffusion of the complex through the lipid layers of the bacterial cell membrane, leading to increased uptake and enhanced biological activity.

The study of Schiff base derivatives and their metal complexes continues to be a promising area for the discovery of new antimicrobial agents. The variability in activity based on the metal ion and the specific structure of the Schiff base ligand underscores the potential for fine-tuning these molecules to develop more potent and selective antibacterial drugs. impactfactor.orgnih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Bromo-2,6-dimethylbenzonitrile, ¹H, ¹³C, and ¹⁵N NMR spectroscopy collectively offer a comprehensive picture of its molecular architecture.

Elucidation of Molecular Structure and Stereochemistry (¹H, ¹³C, ¹⁵N NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methyl groups at positions 2 and 6 are chemically equivalent and would therefore give rise to a single, sharp signal. The two aromatic protons at positions 3 and 5 are also equivalent and would appear as a singlet. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrile group and the bromine atom, as well as the electron-donating nature of the methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further insight into the carbon framework. Due to symmetry, six distinct signals are anticipated for the nine carbon atoms. These would correspond to the two equivalent methyl carbons, the two equivalent aromatic carbons bonded to the methyl groups (C2/C6), the two equivalent aromatic carbons adjacent to the bromine (C3/C5), the carbon atom bonded to the bromine (C4), the carbon atom bonded to the nitrile group (C1), and the nitrile carbon itself. The chemical shifts of these carbons are dictated by the nature of the substituents on the aromatic ring.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would show a single resonance corresponding to the nitrogen atom of the nitrile group. The chemical shift of this nitrogen is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. Studies on a wide range of substituted benzonitriles have shown that the ¹⁵N chemical shifts can be correlated with substituent parameters, providing a measure of the electronic environment of the nitrile group. nih.gov It is anticipated that the electron-withdrawing bromine atom and the electron-donating methyl groups in this compound would have a discernible effect on the ¹⁵N chemical shift compared to unsubstituted benzonitrile (B105546).

Expected NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~ 2.4 | s |

| ~ 7.4 | s | |

| ¹³C | ~ 20 | q |

| ~ 118 | s | |

| ~ 125 | s | |

| ~ 132 | d | |

| ~ 140 | s | |

| ~ 142 | s | |

| ¹⁵N | -110 to -120 | s |

Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary from experimental values.

Advanced NMR Techniques for Conformational Analysis and Dynamics in Solution

While the planar nature of the benzene ring in this compound limits the complexity of its conformational landscape, advanced NMR techniques can still provide valuable information about the dynamics of the molecule in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm through-space proximities between the methyl protons and the adjacent aromatic protons, reinforcing the structural assignment.

Furthermore, relaxation time measurements (T1 and T2) can offer insights into the molecular tumbling and microdynamics of the molecule in different solvents. For more flexible analogs, these advanced techniques are indispensable for determining preferred conformations and rotational barriers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry is crucial for determining the precise mass of this compound, which in turn allows for the unambiguous determination of its elemental composition. The theoretical exact mass of this compound (C₉H₈BrN) is calculated to be 208.9840 Da. nih.gov Experimental HRMS measurements would be expected to yield a value very close to this, confirming the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks in the mass spectrum separated by approximately 2 m/z units (M+ and M+2 peaks) with nearly equal intensity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon ionization, the molecular ion [C₉H₈BrN]⁺˙ would be formed. Common fragmentation pathways would likely involve the loss of a bromine radical (•Br) or a methyl radical (•CH₃). The loss of a bromine radical would result in a fragment ion with an m/z corresponding to [C₉H₈N]⁺. The loss of a methyl radical would lead to a fragment ion of [C₈H₅BrN]⁺˙. Subsequent fragmentation could involve the loss of HCN or other neutral fragments.

Predicted Fragmentation of this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 209/211 | 130 | •Br |

| 209/211 | 194/196 | •CH₃ |

| 130 | 103 | HCN |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. The vibrational modes of this compound can be predicted by analogy to similar molecules.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the nitrile group (C≡N stretch) typically in the region of 2220-2240 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Raman Spectroscopy: The Raman spectrum will complement the FT-IR data. The C≡N stretch is also Raman active. Aromatic ring vibrations are often strong in the Raman spectrum.

For the closely related compound, 4-Bromo-3-methylbenzonitrile, experimental FT-IR and FT-Raman spectra have been reported. nih.govchemcd.com These spectra show the C≡N stretching vibration around 2230 cm⁻¹ in the FT-IR and Raman spectra. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and various ring stretching and bending vibrations are seen between 1000 and 1600 cm⁻¹. nih.gov It is reasonable to expect similar vibrational frequencies for this compound, with slight shifts due to the different substitution pattern.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C≡N | Stretch | 2220 - 2240 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-H (methyl) | Stretch | 2850 - 3000 |

| C-Br | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for elucidating the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to determine atomic coordinates, bond lengths, and bond angles with high precision.

A hypothetical single-crystal X-ray diffraction analysis of this compound would yield a complete set of atomic coordinates, from which a three-dimensional model of the molecule could be constructed. This would allow for the precise measurement of all bond lengths and angles.

Hypothetical Bond Parameters for this compound based on related structures:

| Parameter | Expected Value Range |

| C-Br Bond Length | ~1.90 Å |

| C-CN Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C (aromatic) Bond Length | 1.38 - 1.40 Å |

| C-CH₃ Bond Length | ~1.50 Å |

| C-C-C (ring) Bond Angle | ~120° |

| C-C-Br Bond Angle | ~120° |

| C-C-CN Bond Angle | ~120° |

Note: This table is illustrative and not based on experimental data for this compound.

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound, which can have distinct physical properties. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at different angles. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A PXRD analysis of this compound would confirm its crystallinity and could be used to identify any polymorphic forms. Each polymorph would exhibit a unique diffraction pattern. The sharpness and intensity of the diffraction peaks would also provide information about the degree of crystallinity of the material. Amorphous or poorly crystalline materials would show broad, ill-defined peaks, whereas a highly crystalline sample would produce sharp, well-defined peaks. acs.org This technique is crucial in materials science and pharmaceutical development where the crystalline form of a compound can significantly impact its properties and performance. rsc.org

Advanced Optical Spectroscopy

Advanced optical spectroscopy techniques are employed to probe the electronic structure and dynamics of molecules. These methods provide information on electronic transitions, excited state behavior, and the fate of molecules after absorbing light.

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule and the extent of π-conjugation.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π-π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the ring. The bromine atom and the nitrile group, being auxochromic and chromophoric groups respectively, will affect the energy of these transitions. Studies on other benzonitrile derivatives have shown that the substitution pattern on the benzene ring can significantly alter the electronic and physical properties of the molecule. derpharmachemica.com For instance, the electronic spectrum of the benzonitrile cation has been studied in detail, revealing transitions in the visible range. nih.gov

Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent:

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (Benzene ring) | ~240 - 280 | > 10,000 |

| n → π* (Nitrile group) | ~290 - 320 | < 1,000 |

Note: This table is illustrative and not based on experimental data for this compound.

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule's excited states. After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence. The fluorescence spectrum, quantum yield (the ratio of emitted photons to absorbed photons), and lifetime of the excited state are key parameters that characterize the fluorescence properties of a molecule.

Many benzonitrile derivatives, particularly those with donor-acceptor structures, exhibit interesting fluorescence properties, such as thermally activated delayed fluorescence (TADF). rsc.orgrsc.org However, for this compound, which lacks a strong electron-donating group, significant fluorescence is not necessarily expected. The presence of the heavy bromine atom may also promote intersystem crossing to the triplet state, which would quench fluorescence. A detailed fluorescence study would be required to determine its emission characteristics, including the fluorescence quantum yield and the lifetime of the excited singlet state.

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to milliseconds. In this technique, a sample is first excited by a short laser pulse (the pump), and then the absorption of a second, delayed probe pulse is measured. By varying the time delay between the pump and probe pulses, the evolution of the excited state can be monitored.

A transient absorption study of this compound would provide valuable information about its excited-state dynamics. For example, it could reveal the formation and decay of the lowest excited singlet state and any triplet states that may be formed through intersystem crossing. In studies of other aromatic molecules, transient absorption spectroscopy has been used to observe phenomena such as excited-state absorption, ground-state bleach, and stimulated emission. nih.gov For instance, in studies of 4-(N,N-Dimethylamino)benzonitrile (DMABN), transient absorption spectroscopy has been instrumental in understanding the formation of twisted intramolecular charge transfer (TICT) states. acs.org

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time. This approach allows for the study of dynamic processes and the influence of the molecular environment, such as a solvent or a biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target.

While no specific docking studies involving 4-Bromo-2,6-dimethylbenzonitrile were identified, its derivatives have been investigated as intermediates in the synthesis of inhibitors for enzymes like plasma kallikrein. googleapis.com In a hypothetical scenario, if this compound were to be evaluated as a potential ligand, molecular docking would be performed to predict its binding mode and affinity within the active site of a target protein. The simulation scores the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. The results from docking can guide the design of more potent and selective inhibitors.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. These theoretical predictions, when compared with experimental data from techniques such as Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, provide a detailed understanding of the molecular structure and vibrational modes.

While a dedicated, comprehensive experimental and theoretical spectroscopic study on this compound is not extensively documented in publicly available literature, a detailed analysis of the closely related compound, 4-Bromo-3-methylbenzonitrile, offers significant insights. The vibrational analysis of this similar structure, performed using DFT calculations (B3LYP method), allows for the assignment of characteristic vibrational frequencies.

For 4-Bromo-3-methylbenzonitrile, the nitrile (C≡N) stretching vibration is a particularly strong and characteristic band. In the experimental FTIR spectrum, this appears at 2217 cm⁻¹, while in the FT-Raman spectrum, it is observed at 2338 cm⁻¹. orientjchem.orgsemanticscholar.org The calculated wavenumber for this stretching vibration is in good agreement, further validating the computational model. orientjchem.orgsemanticscholar.org

The vibrations associated with the carbon-bromine (C-Br) bond also provide a distinct spectroscopic signature. For 4-Bromo-3-methylbenzonitrile, strong stretching vibrations involving the C-Br bond are found in the Raman spectrum at 254, 522, and 1040 cm⁻¹. orientjchem.org The corresponding bending vibrations are observed in the FT-Raman spectrum at 134 and 380 cm⁻¹. orientjchem.org

The aromatic C-C stretching vibrations of the benzene (B151609) ring in 4-Bromo-3-methylbenzonitrile are typically observed in the 1200-1650 cm⁻¹ region in both FTIR and FT-Raman spectra. orientjchem.org The C-H stretching vibrations of the methyl groups and the aromatic ring are generally found in the region of 3000-3100 cm⁻¹. orientjchem.org

The table below presents a selection of predicted and experimental vibrational frequencies for 4-Bromo-3-methylbenzonitrile, which can serve as a reference for the expected spectroscopic signatures of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP) | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C≡N Stretch | 2331 | 2217 | 2338 |

| C-Br Stretch | - | - | 254, 522, 1040 |

| C-Br Bend | 135, 219, 361 | - | 134, 380 |

| Aromatic C-C Stretch | 735, 965, 1022, 1141, 1170, 1209, 1283, 1315, 1343, 1411, 1492, 1569, 1612, 2331 | 1203, 1375, 1428, 1459, 1541, 1648, 2217 | 712, 1040, 1250, 1374, 1416, 1612 |

Note: The data presented is for the analogous compound 4-Bromo-3-methylbenzonitrile and serves as a predictive model for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are pivotal in the rational design of new molecules with desired activities, such as drugs or herbicides, by predicting the activity of untested compounds.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.